1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

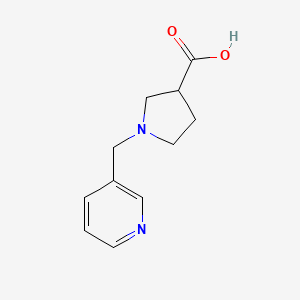

The compound 1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The name reflects its core structure: a pyrrolidine ring (a five-membered saturated heterocycle with four carbon atoms and one nitrogen atom) substituted at position 1 with a pyridin-3-ylmethyl group and at position 3 with a carboxylic acid functional group.

The structural formula can be represented as follows:

- SMILES :

C1CN(CC1C(=O)O)CC2=CN=CC=C2 - InChI :

InChI=1S/C11H14N2O2/c14-11(15)10-3-5-13(8-10)7-9-2-1-4-12-6-9/h1-2,4,6,10H,3,5,7-8H2,(H,14,15)

The pyrrolidine ring is numbered such that the nitrogen atom occupies position 1, and the carboxylic acid group is at position 3. The pyridin-3-ylmethyl substituent (a pyridine ring attached via a methylene bridge) is located at position 1 of the pyrrolidine core.

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial suppliers often use variations of the IUPAC name or proprietary identifiers. Examples include:

Registry Numbers and CAS Identification

The compound is uniquely identified by several registry numbers:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry | 1086380-66-6 | PubChem, AKSci |

| PubChem CID | 51063828 | PubChem |

| DTXSID | DTXSID701221268 | PubChem |

These identifiers facilitate unambiguous referencing in scientific literature and regulatory documents. The CAS number 1086380-66-6 is particularly critical for substance tracking in chemical inventories and commercial catalogs.

Structural and Identifier Summary Table

| Property | Description |

|---|---|

| IUPAC Name | 1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid |

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| CAS Registry Number | 1086380-66-6 |

| PubChem CID | 51063828 |

| Key SMILES | C1CN(CC1C(=O)O)CC2=CN=CC=C2 |

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10-3-5-13(8-10)7-9-2-1-4-12-6-9/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSFNEDEKZOVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701221268 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-(3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086380-66-6 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-(3-pyridinylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-(3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the enantioselective synthesis of highly enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .

Another approach involves the functionalization of preformed pyrrolidine rings.

Industrial Production Methods

Industrial production of 1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid typically involves optimizing the synthetic routes for large-scale production. This includes the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and support green chemistry principles . Additionally, the use of robust catalysts and reaction conditions that allow for high yields and selectivity is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the pyridine ring or the carboxylic acid group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidine-2,5-diones, while substitution reactions on the pyridine ring can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring substituted with a pyridine moiety, which contributes to its potential biological activities. The carboxylic acid functional group enhances its solubility in polar solvents, making it suitable for various chemical reactions and biological assays.

Medicinal Chemistry

1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid is primarily investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests possible interactions with biological targets.

Potential Therapeutic Uses

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cells. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, such as HeLa and CaCo-2, with IC50 values indicating their effectiveness compared to traditional chemotherapeutics like Doxorubicin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid | HeLa | 5.00 |

| 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid | CaCo-2 | 4.50 |

Case Study Example

A study evaluated the antimicrobial efficacy of pyrrolidine derivatives, revealing that compounds similar to 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid exhibited:

- Minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Pyrrolidine Derivative A | 32 | Staphylococcus aureus |

| Pyrrolidine Derivative B | 64 | Escherichia coli |

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its structural features suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

Research Findings

Studies have indicated that similar compounds can modulate serotonin and dopamine receptors, suggesting that 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid may influence mood and cognitive functions.

Synthetic Routes

The synthesis of 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid can be achieved through several methods:

- Condensation Reactions : Utilizing pyridine derivatives and pyrrolidine precursors.

- One-Pot Synthesis : Streamlined processes that minimize steps while maximizing yield.

Feasibility Studies

Recent advancements in synthetic methodologies have facilitated the development of efficient routes for producing this compound, enhancing its availability for research purposes.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to enantioselective proteins, leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents . The pyridine ring enhances the compound’s ability to interact with various receptors and enzymes, modulating their activities and influencing cellular processes .

Comparison with Similar Compounds

1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 188527-21-1)

1-Benzyl-pyrrolidine-3-carboxylic acid amide (CAS 115687-29-1)

- Structure : Benzyl substituent and amide group.

- Molecular Weight : 204.27 g/mol.

1-(3-Chloro-4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

- Structure : Halogenated phenyl and 2-oxo groups.

- Synthesis : 65% yield via cyclopropane-1,1-dicarboxylate reaction .

Derivatives with Heterocyclic Substituents

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid (CAS 1316217-16-9)

1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

- Structure : Trifluoromethylphenyl group.

- Properties : The CF₃ group increases lipophilicity (logP ~2.5 vs. ~1.2 for pyridinylmethyl) and metabolic resistance, making it suitable for drug design .

Derivatives with Functional Group Modifications

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)

5-Oxo-N′-(2-oxoindolin-3-ylidene)-1-(4-(phenylamino)phenyl)pyrrolidine-3-carboxylic acid

- Structure : Hydrazone-isatin hybrid.

- Synthesis : Multi-step route involving esterification and hydrazide formation (purity >95%).

- Applications : Antioxidant activity reported, suggesting biological utility absent in simpler pyrrolidine acids .

Stereochemical and Conformational Variants

(R)-1-Cbz-pyrrolidine-3-carboxylic acid

(S)-Pyrrolidine-3-carboxylic acid (CAS 72580-54-2)

- Structure : Unsubstituted chiral pyrrolidine.

- Properties: Used as a building block for unnatural amino acids. Lacks the pyridinylmethyl group, reducing aromatic interactions .

Data Table: Key Comparative Properties

Biological Activity

1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention in scientific research for its potential biological activities. This compound's structure, featuring a pyridine ring and a carboxylic acid functional group, suggests various interactions within biological systems, leading to diverse pharmacological effects.

Biological Activity Overview

Research indicates that 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid may exhibit various biological activities including:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal activity. For instance, certain pyrrolidine derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Neuropharmacological Effects : Compounds similar to 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid have been investigated for their neuroprotective properties. They are suggested to have potential in treating conditions like epilepsy and neurodegenerative diseases due to their ability to interact with neurotransmitter systems .

The mechanism by which 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid exerts its biological effects is not fully elucidated but may involve:

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmission and potentially providing therapeutic effects in mood disorders and anxiety .

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes, thereby modulating metabolic pathways critical for cellular function and survival.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid. The results indicated that these compounds exhibited significant growth inhibition against various bacterial strains. The most notable findings included:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

These results support the potential use of pyrrolidine derivatives in developing new antimicrobial agents .

Case Study 2: Neuroprotective Effects

Research on related compounds has demonstrated neuroprotective effects in animal models of epilepsy. For example, a study involving a pyrrolidine derivative showed reduced seizure frequency and improved cognitive function in treated rats compared to controls. These findings suggest that similar compounds could be beneficial in managing epilepsy and other neurological disorders .

Q & A

Q. What are the key synthetic routes for 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves alkylation of pyrrolidine-3-carboxylic acid derivatives with pyridin-3-ylmethyl halides. A common strategy employs protecting groups (e.g., tert-butoxycarbonyl [Boc]) to stabilize intermediates. For example, Boc-protected pyrrolidine-3-carboxylic acid can undergo alkylation followed by acidic deprotection to yield the target compound. Hydrolysis of nitriles to carboxylic acids (e.g., using NaOH/H₂SO₄) may also be applied if nitrile intermediates are used . Characterization via ESI-MS and NMR ensures structural fidelity.

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : A combination of techniques is critical:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyridylmethyl and pyrrolidine ring connectivity). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight and fragmentation patterns .

- X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides definitive proof of stereochemistry and intermolecular interactions .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for pyridine/pyrrolidine derivatives, which highlight hazards like irritation to eyes/skin. Use PPE (gloves, goggles), work in a fume hood, and store in inert conditions. Emergency measures (e.g., flushing eyes/skin with water) are critical during spills or exposure .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. XRD results) be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering in pyrrolidine) or polymorphism. Use variable-temperature NMR to probe conformational flexibility. Complement with computational modeling (DFT) to predict stable conformers and compare with XRD data . For ambiguous MS fragments, high-resolution MS/MS or isotopic labeling clarifies decomposition pathways .

Q. What enantioselective synthesis strategies are effective for this compound?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis can achieve enantioselectivity. For example:

- Chiral Pool Synthesis : Start with enantiopure pyrrolidine-3-carboxylic acid derivatives (e.g., (3R)-Boc-pyrrolidine) .

- Catalytic Asymmetric Alkylation : Use transition-metal catalysts (e.g., Pd) with chiral ligands to control pyridylmethyl group addition .

- Enzymatic Resolution : Lipases or esterases can hydrolyze racemic mixtures selectively .

Q. How do molecular interactions (e.g., hydrogen bonding) influence its crystallographic behavior?

- Methodological Answer : Analyze crystal packing via XRD to identify dominant interactions. In pyridine-pyrrolidine hybrids, the carboxylic acid group often forms hydrogen-bonded dimers, while the pyridine ring participates in π-π stacking or CH-π interactions. Compare with Cambridge Structural Database (CSD) entries for analogous compounds to predict polymorphism . Computational tools (Hirshfeld surface analysis) quantify interaction contributions .

Q. What strategies mitigate low yields in carboxylation steps during synthesis?

- Methodological Answer : Low yields may stem from steric hindrance or poor electrophile reactivity. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.